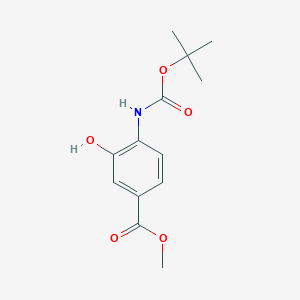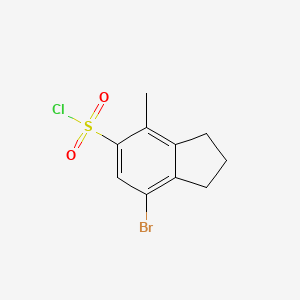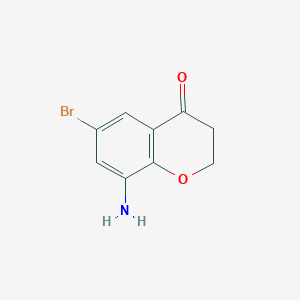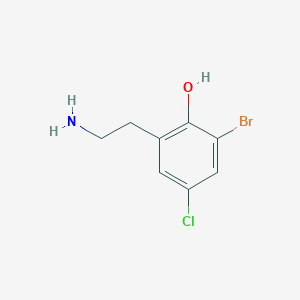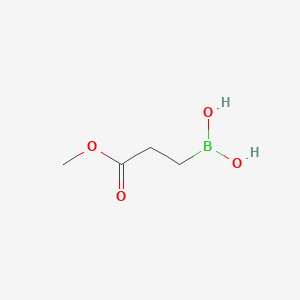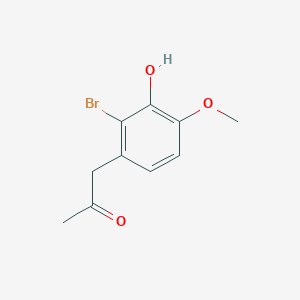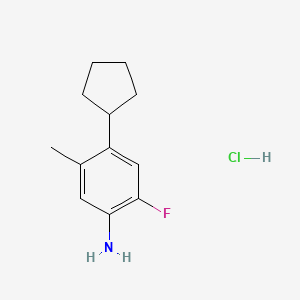![molecular formula C13H20NNaO5 B13554740 Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2825008-07-7](/img/structure/B13554740.png)
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an oxazolidine ring and a spirocyclic framework makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butyl group serves as a protecting group, which can be removed under acidic conditions to yield the free acid form of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidine ring.
Substitution: Nucleophilic substitution reactions can be performed to replace the tert-butoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure provides stability and specificity in binding to these targets, making it a valuable compound in drug design .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A similar compound with a slightly different structure, used in similar applications.
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Another related compound with a hydroxyl group, offering different reactivity and applications.
Uniqueness
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is unique due to its combination of an oxazolidine ring and a spirocyclic framework. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
2825008-07-7 |
|---|---|
Fórmula molecular |
C13H20NNaO5 |
Peso molecular |
293.29 g/mol |
Nombre IUPAC |
sodium;5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H21NO5.Na/c1-12(2,3)19-11(17)14-6-9(10(15)16)4-5-13(14)7-18-8-13;/h9H,4-8H2,1-3H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
KJLNSLLCNPBIOG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC12COC2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


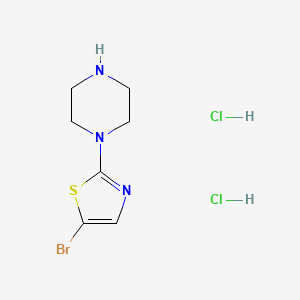
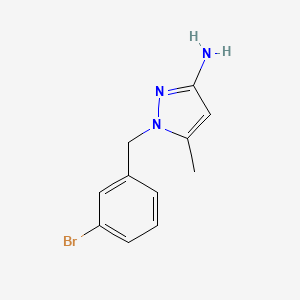


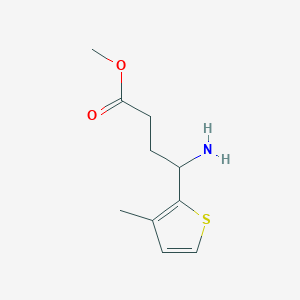
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
